(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 671200-93-4
Cat. No.: VC21512298
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-93-4 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4g/mol |
| IUPAC Name | [4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | NNGOGYQRMHEHLY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone features a central piperazine ring serving as the molecular backbone. This six-membered heterocycle contains two nitrogen atoms at positions 1 and 4, with each nitrogen bearing a distinct functional group. One nitrogen atom is connected to a 2,5-dimethylphenylsulfonyl group, while the other is linked to a furan-2-carbonyl (furoyl) group. The dimethylphenyl moiety contains methyl substituents at positions 2 and 5, which influences its electronic properties and three-dimensional orientation.
The compound's structure can be represented by the SMILES notation: CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3, which captures the connectivity and arrangement of atoms within the molecule. This representation highlights the key functional groups that contribute to the compound's chemical behavior and potential biological activities. The 2,5-substitution pattern on the phenyl ring creates an asymmetric electronic distribution, which may influence interactions with specific biological targets.
Physical and Chemical Properties
The physical and chemical properties of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4 g/mol |
| Physical State | Solid (inferred) |
| CAS Number | 671200-93-4 |
| IUPAC Name | [4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChIKey | NNGOGYQRMHEHLY-UHFFFAOYSA-N |
| PubChem Compound ID | 1280515 |
Synthesis Methods
Synthetic Routes
The synthesis of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves a multi-step approach. Based on information about similar compounds, the synthesis generally follows this pathway:
Step 1: Preparation of the piperazine core with the sulfonamide group. This involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine in the presence of a suitable base, such as triethylamine or potassium carbonate, to form the mono-substituted sulfonamide intermediate.
Chemical Reactivity
Reactive Centers
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone contains several reactive centers that influence its chemical behavior:
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The furan ring is electron-rich and can participate in electrophilic aromatic substitution reactions, particularly at positions 3 and 5. This heterocycle can also act as a diene in Diels-Alder reactions and is susceptible to acid-catalyzed ring-opening reactions.
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The sulfonyl group (-SO2-) is moderately electrophilic and can undergo nucleophilic attack under specific conditions. The S-N bond can be cleaved under strong basic or reducing conditions.
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The carbonyl group of the amide linkage is less reactive than typical ketones or aldehydes due to resonance stabilization but can still participate in nucleophilic addition reactions under forcing conditions.
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The piperazine ring nitrogens have different reactivity profiles due to their distinct substitution patterns. The nitrogen bearing the sulfonyl group is significantly less nucleophilic than a typical amine due to the electron-withdrawing effect of the sulfonyl group.
These reactivity patterns are comparable to those observed in related compounds where "the furan ring can be oxidized to form furan-2,3-dione derivatives" and "the sulfonyl group can be reduced to a sulfide under specific conditions".
Transformation Reactions
The compound can undergo various chemical transformations, including:
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Oxidation reactions: The furan ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to yield furan-2,3-dione derivatives or ring-opened products. Similar compounds undergo oxidation with "potassium permanganate and chromium trioxide".
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Reduction reactions: The sulfonyl group can be reduced to sulfoxide or sulfide using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride. Related compounds can be reduced using "lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst".
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Substitution reactions: The methoxy group in related compounds can undergo substitution reactions with "nucleophiles like amines or thiols". By analogy, the methyl groups on the dimethylphenyl moiety could potentially be functionalized through radical bromination followed by nucleophilic substitution.
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Hydrolysis: Under harsh acidic or basic conditions, the amide bond could potentially be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
These transformation pathways provide opportunities for structural modification and the generation of derivatives with potentially enhanced properties for specific applications.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would be influenced by several key structural features:
Comparison with similar compounds reveals that subtle structural modifications can significantly impact biological activity. For example, replacing the dimethylphenyl group with a methoxyphenyl group (as in related compounds) would alter electronic properties and hydrogen bonding capabilities.
Comparative Analysis with Similar Compounds
To better understand the potential properties and applications of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, a comparative analysis with structurally related compounds provides valuable insights:
The presence of the methoxy group in the second compound would enhance hydrogen bonding capabilities, potentially improving interactions with specific protein targets. The larger molecular weight and more complex structure of the third compound would likely influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties.
Research Findings
Research on related compounds suggests that these molecular frameworks can interact with various biological targets, particularly those involving protein-ligand interactions where specific spatial arrangements of hydrogen bond donors/acceptors and hydrophobic groups are critical. The combination of the piperazine core with the sulfonyl and furan moieties creates a molecular scaffold with potential for optimization in drug design programs.
Structure-activity relationship studies on similar compounds indicate that modifications to the aromatic substituents (like the dimethylphenyl group) can significantly affect binding affinity and selectivity for specific targets. The position and nature of substituents on the phenyl ring influence both biological activity and physicochemical properties, providing opportunities for fine-tuning compound characteristics for desired applications.
The development of efficient synthetic routes for these types of compounds represents an important area of investigation in organic chemistry. Optimization of coupling reactions involving sulfonyl groups and heterocyclic amines continues to be relevant for the preparation of structurally diverse compound libraries for biological screening.
Future Research Directions
Structural Modifications
Future research on (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone could productively focus on systematic structural modifications to develop structure-activity relationships and optimize properties for specific applications. Potential modifications include:
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Variation of the substituents on the phenyl ring to explore electronic and steric effects
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Replacement of the furan ring with other heterocycles (thiophene, oxazole, isoxazole) to modify stability and binding properties
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Introduction of additional functional groups to enhance solubility or metabolic stability
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Exploration of different linkers between the key pharmacophoric elements
These structural modifications could help identify analogs with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Biological Evaluation
Comprehensive biological screening of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives would be valuable to identify potential therapeutic applications. This could include:
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Receptor binding assays focusing on CNS targets (serotonin, dopamine, adrenergic receptors)
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Enzyme inhibition assays for various therapeutic targets
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Antimicrobial screening against bacterial and fungal pathogens
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Anti-inflammatory and immunomodulatory activity assessment
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In vitro ADME (absorption, distribution, metabolism, excretion) profiling
Such comprehensive biological evaluation would help establish the compound's pharmacological profile and guide further optimization efforts.
Computational Studies
Advanced computational methods could provide valuable insights into the behavior of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone at the molecular level:
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Molecular docking studies to predict interactions with potential protein targets
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Molecular dynamics simulations to understand conformational flexibility
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Quantitative structure-activity relationship (QSAR) analyses to correlate structural features with biological activities
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In silico ADME prediction to assess drug-likeness and potential liabilities
These computational approaches could guide experimental work and accelerate the optimization process for specific applications.
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